N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride
CAS No.: 120606-08-8
Cat. No.: VC0052222
Molecular Formula: C16H20ClNO2
Molecular Weight: 293.791
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120606-08-8 |
|---|---|
| Molecular Formula | C16H20ClNO2 |
| Molecular Weight | 293.791 |
| IUPAC Name | N-benzyl-2-(2-methoxyphenoxy)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C16H19NO2.ClH/c1-18-15-9-5-6-10-16(15)19-12-11-17-13-14-7-3-2-4-8-14;/h2-10,17H,11-13H2,1H3;1H |
| Standard InChI Key | LPPGMNZKTILZQO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCCNCC2=CC=CC=C2.Cl |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 120606-08-8 |
| Molecular Formula | C16H20ClNO2 |
| Molecular Weight | 293.791 g/mol |
| IUPAC Name | N-benzyl-2-(2-methoxyphenoxy)ethanamine;hydrochloride |
Table 1: Key physical and chemical identifiers of N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride.
The compound contains multiple functional groups, including an ether linkage, a secondary amine, and a methoxy group, which influence its chemical reactivity and stability. These structural features also contribute to its solubility profile and potential for chemical modifications in research settings.
Analytical Methods
Accurate analytical methods are crucial for characterizing N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride and assessing its purity. Several sophisticated analytical techniques have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC)
N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC) . The mobile phase typically contains acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid to maintain compatibility with MS detection systems .
The HPLC method offers several advantages:
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Simple conditions for reliable analysis
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Scalability for both analytical and preparative separations
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Suitability for isolation of impurities
Smaller 3 μm particle columns are available for fast Ultra Performance Liquid Chromatography (UPLC) applications, enabling more rapid analysis with maintained resolution .
Pharmacological Properties
N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride exhibits significant pharmacological properties that make it valuable for research applications. Its structural features contribute to its biological activity profile.
Receptor Interactions
The compound is primarily recognized as a non-selective beta-blocker and alpha-1 adrenergic receptor antagonist. This dual receptor interaction profile is similar to that of carvedilol, although with potential differences in selectivity and potency. The presence of the benzyl group and methoxyphenoxy moiety contributes to its receptor binding characteristics.
The compound's interaction with adrenergic receptors suggests potential applications in cardiovascular research, particularly in studies related to blood pressure regulation, heart rate control, and other related physiological processes.
Structure-Activity Relationships
Studies on related compounds provide insight into structure-activity relationships that may be relevant to N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride. For instance, research has shown that modifications to the basic nitrogen center can significantly impact biological activity . Converting a secondary amine to a tertiary amine or making the nitrogen non-basic can eliminate protective effects in certain biological models .
Additionally, the presence and position of hydroxyl groups, as well as the length of alkyl chain spacers between key structural elements, can dramatically influence both potency and toxicity profiles .
Research Applications
N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride has several important research applications, particularly in cardiovascular studies.
Cardiovascular Research
The compound serves as a valuable tool for understanding the mechanisms of beta-blockers and alpha-1 adrenergic receptor antagonists in therapeutic contexts. Its unique pharmacological profile allows researchers to investigate receptor-mediated responses in cardiovascular tissues and systems.
As a research tool, it enables the exploration of adrenergic signaling pathways and their roles in cardiovascular physiology and pathophysiology. This can contribute to the development of novel therapeutic strategies for conditions such as hypertension, heart failure, and arrhythmias.
Pharmacokinetic Studies
The analytical methods developed for N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride, particularly the HPLC techniques, are suitable for pharmacokinetic studies . This allows researchers to investigate the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for understanding its behavior in biological systems.
Pharmacokinetic data can provide valuable insight into the compound's potential as a lead structure for developing novel therapeutic agents with improved properties.
Comparison with Related Compounds
Understanding how N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride compares to related compounds provides valuable context for its properties and applications.
Structural Variations
Several structural variations of compounds containing the 2-(2-methoxyphenoxy)ethanamine moiety have been investigated. For example, 2-(2-methoxyphenoxy)-N-(4-methoxybenzyl)ethanamine represents a variation where the benzyl group contains a methoxy substituent in the para position . Such modifications can influence both physical properties and biological activities.
Table 2 presents a comparison of N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride with structurally related compounds:
| Compound | Structural Difference | Impact on Properties |
|---|---|---|
| N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride | Base structure | Standard reference for comparison |
| 2-(2-Methoxyphenoxy)-N-(4-methoxybenzyl)ethanamine | p-Methoxy group on benzyl | Potentially altered lipophilicity and receptor interactions |
| Compounds with tertiary amines | Additional substituent on nitrogen | Changed basicity and altered biological activity |
| Compounds with extended alkyl chains | Additional methylene groups | Modified flexibility and receptor binding |
Table 2: Comparison of N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride with related compounds.
Pharmacological Distinctions
While N-Benzyl-2-(2-methoxyphenoxy)ethanamine hydrochloride shares some similarities with carvedilol, there are important pharmacological distinctions. Research on related compounds indicates that subtle structural changes can lead to significant differences in receptor selectivity, potency, and biological effects .
For instance, studies on compounds with similar core structures but varying substituents have shown that the presence of specific functional groups, such as hydroxyl groups or extended alkyl chains, can dramatically impact both efficacy and safety profiles .
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